molecular formula C11H13N3O5 B11990661 N-tert-butyl-3,5-dinitrobenzamide

N-tert-butyl-3,5-dinitrobenzamide

Cat. No.: B11990661
M. Wt: 267.24 g/mol
InChI Key: KCZDERJVEZZOKP-UHFFFAOYSA-N
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Description

N-tert-butyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H13N3O5 It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with two nitro groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3,5-dinitrobenzamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the reaction of 3,5-dinitrobenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This method also provides a high yield of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize production costs. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: N-tert-butyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3,5-dinitrobenzoic acid and tert-butylamine.

Scientific Research Applications

N-tert-butyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-tert-butyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N-tert-butyl-3,5-dinitrobenzamide can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and potential applications. This compound is unique due to the presence of both tert-butyl and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

N-tert-butyl-3,5-dinitrobenzamide

InChI

InChI=1S/C11H13N3O5/c1-11(2,3)12-10(15)7-4-8(13(16)17)6-9(5-7)14(18)19/h4-6H,1-3H3,(H,12,15)

InChI Key

KCZDERJVEZZOKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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